molecular formula C3H10N2O2S B1632016 2-amino-N-methylethanesulfonamide

2-amino-N-methylethanesulfonamide

Cat. No.: B1632016
M. Wt: 138.19 g/mol
InChI Key: QEJGPUMQWGIHPH-UHFFFAOYSA-N
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Description

2-Amino-N-methylethanesulfonamide (CAS: 94987-87-8) is a sulfonamide derivative with the molecular formula C₃H₁₀N₂O₂S (). Its structure features a sulfonamide group (-SO₂NH-) linked to an ethane chain bearing a methylamine substituent (N-methyl) and a primary amino group (-NH₂) (SMILES: CNS(=O)(=O)CCN, InChIKey: QEJGPUMQWGIHPH-UHFFFAOYSA-N) ). The compound is commonly encountered as a hydrochloride salt (2-amino-N-methylethanesulfonamide, HCl), which enhances its water solubility . Safety data indicate that it is harmful via inhalation, dermal contact, or ingestion, necessitating careful handling .

Properties

Molecular Formula

C3H10N2O2S

Molecular Weight

138.19 g/mol

IUPAC Name

2-amino-N-methylethanesulfonamide

InChI

InChI=1S/C3H10N2O2S/c1-5-8(6,7)3-2-4/h5H,2-4H2,1H3

InChI Key

QEJGPUMQWGIHPH-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CCN

Canonical SMILES

CNS(=O)(=O)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Prediction Toxicity Profile
2-Amino-N-methylethanesulfonamide C₃H₁₀N₂O₂S 138.19 -NH₂, -N(CH₃)-SO₂- High (as HCl salt) Harmful
2-(4-Aminophenyl)-N-methylethanesulfonamide C₉H₁₄N₂O₂S 214.29 -NH₂ (para-phenyl), -N(CH₃)-SO₂- Moderate (aromatic hydrophobicity) Likely higher (aromatic amine)
(S)-N-[(4-Methoxyphenyl)(naphthalen-1-yl)methyl]-4-methylbenzenesulfonamide C₂₄H₂₃NO₃S 405.51 -OCH₃, naphthyl, -N(SO₂C₆H₄CH₃)- Low (bulky substituents) Unreported, but steric bulk may reduce acute toxicity

Key Findings:

Structural Complexity and Solubility: The parent compound (2-amino-N-methylethanesulfonamide) exhibits high polarity due to its aliphatic amino and sulfonamide groups, favoring solubility in polar solvents (e.g., water as HCl salt) . In contrast, 2-(4-aminophenyl)-N-methylethanesulfonamide incorporates a para-aminophenyl group, introducing aromatic hydrophobicity that likely reduces aqueous solubility . The bulky naphthyl and methoxyphenyl substituents in the third compound further diminish solubility, making it suitable for non-polar media .

Toxicity and Reactivity: The hydrochloride salt of 2-amino-N-methylethanesulfonamide is explicitly labeled as harmful, with risks upon exposure . The sterically hindered third compound may exhibit reduced bioavailability and thus lower acute toxicity .

Functional Applications: 2-Amino-N-methylethanesulfonamide’s simplicity makes it a versatile intermediate for synthesizing more complex sulfonamides or probing enzyme active sites. 2-(4-Aminophenyl)-N-methylethanesulfonamide’s aromatic amine group could enhance binding to biological targets (e.g., tyrosine kinases or G-protein-coupled receptors) . The naphthyl-containing sulfonamide in is tailored for chiral catalysis or asymmetric synthesis, leveraging its rigid, C₂-symmetric structure .

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